![molecular formula C18H22ClNO2 B2965571 2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 2310098-56-5](/img/structure/B2965571.png)
2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one” is a complex organic molecule . It contains a total of 45 bonds, including 25 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, and 6 aromatic bonds . The structure also includes 1 five-membered ring, 2 six-membered rings, and 1 seven-membered ring .
Synthesis Analysis
The synthesis of this compound involves the construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the family of tropane alkaloids . This process has attracted attention from many research groups worldwide due to its wide array of interesting biological activities . The synthesis often relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of this compound is complex, with a central 8-azabicyclo[3.2.1]octane scaffold . This scaffold is a key feature of many biologically active compounds, including tropane alkaloids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and require careful control of stereochemistry . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure Characterization
Compounds related to "2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one" have been synthesized and characterized for their molecular structure. For instance, Wu et al. (2015) studied the crystal structure and molecular configuration of a closely related compound using X-ray crystallography, revealing intermolecular hydrogen bonds and weak intermolecular interactions (Wu, Guo, Zhang, & Xia, 2015).
Structural and Conformational Studies
Research by Izquierdo et al. (1991) included the synthesis of various esters derived from azabicyclo[3.2.1]octane, analyzing their conformation and structure through NMR spectroscopy and X-ray diffraction. This study contributes to understanding the structural aspects of these compounds (Izquierdo et al., 1991).
Diastereoselective Synthesis
The diastereoselective synthesis of novel compounds involving azabicyclo[3.2.1]octane skeletons has been investigated. Dekeukeleire et al. (2009) demonstrated the transformation of azetidin-2-ones into trans-1-aza-4-oxabicyclo[3.3.0]octan-8-ones, a process important for creating structurally specific compounds for various applications (Dekeukeleire, D’hooghe, & de Kimpe, 2009).
Synthesis of Biologically Active Derivatives
Uchiyama et al. (2001) focused on synthesizing derivatives of 2,8-Dioxabicyclo[3.3.0]octan-3-one, which are important subunits in various biologically active natural products. This highlights the potential application of these compounds in drug development and biological studies (Uchiyama et al., 2001).
Polymerization Studies
Research into the polymerization of compounds with a bicyclic acetal structure, such as those related to "2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one", has been conducted. Okada et al. (1982) studied the polymerization of 4-bromo-6,8-dioxabicyclo[3.2.1]octane, providing insights into the chemical behavior and potential applications of these compounds in materials science (Okada, Sumitomo, & Sumi, 1982).
Direcciones Futuras
The 8-azabicyclo[3.2.1]octane scaffold, which is a key feature of this compound, is a subject of ongoing research due to its presence in many biologically active compounds . Future research may focus on developing more efficient synthesis methods and exploring the biological activities of these compounds .
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c1-12-10-14-6-7-15(11-12)20(14)17(21)18(2,3)22-16-8-4-13(19)5-9-16/h4-5,8-9,14-15H,1,6-7,10-11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQVONJDLMBENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1C2CCC1CC(=C)C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-2-methyl-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2965489.png)
![(E)-N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methyl-2-phenylethenesulfonamide](/img/structure/B2965491.png)
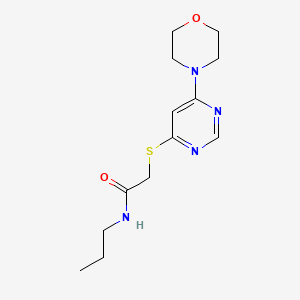
![3-{1-[(3,5-dimethylphenyl)sulfonyl]piperidin-4-yl}-7-fluoroquinazolin-4(3H)-one](/img/structure/B2965495.png)
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbutanamide](/img/structure/B2965497.png)
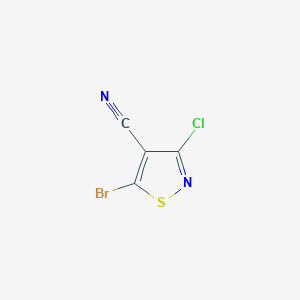
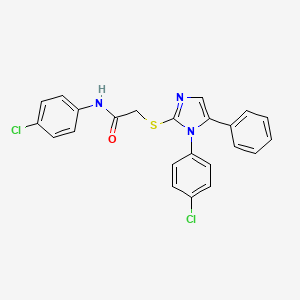

![Methyl {[6-{[(4-cyanophenyl)sulfonyl]amino}-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2965504.png)
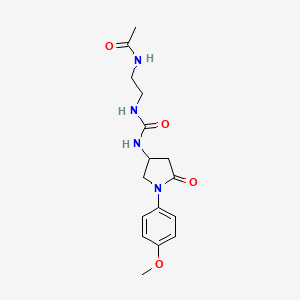
![(Z)-methyl 2-(6-fluoro-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2965507.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2965508.png)
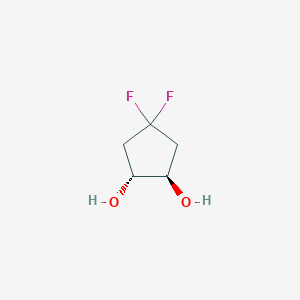
![N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B2965511.png)